PF-573228 is a potent, cell-permeable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critical to integrin-mediated signal transduction. It effectively blocks FAK autophosphorylation at the Tyr397 site, a key step in activating downstream pathways that regulate cell adhesion, migration, proliferation, and survival. With a biochemical IC50 of 4 nM, it serves as a standard research tool for investigating FAK-dependent processes in oncology and cell biology.
Direct substitution of PF-573228 with other common FAK inhibitors is not recommended, as seemingly minor differences in kinase selectivity profiles can produce divergent or even opposing biological outcomes. For example, while PF-573228 is highly selective for FAK, other tool compounds like PF-562271 and TAE226 also potently inhibit the related kinase Pyk2. This off-target activity can introduce confounding variables; in studies of endothelial barrier function, the high FAK selectivity of PF-573228 was protective, whereas the dual FAK/Pyk2 inhibitor PF-562271 appeared to augment barrier disruption. Such disparities make comparator choice critical for generating reproducible and clearly interpretable data.
PF-573228 demonstrates a high degree of selectivity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2). In biochemical assays, its potency against FAK is 50- to 250-fold greater than its potency against Pyk2.
| Evidence Dimension | Kinase Selectivity Ratio (FAK vs. Pyk2) |
| Target Compound Data | 50- to 250-fold selective for FAK |
| Comparator Or Baseline | Pyk2 kinase activity |
| Quantified Difference | 50x - 250x greater selectivity |
| Conditions | In vitro biochemical kinase assays. |
This high selectivity allows for the precise interrogation of FAK-specific pathways, minimizing confounding data that can arise from the simultaneous inhibition of Pyk2.
PF-573228 effectively enters cells and inhibits the autophosphorylation of FAK at its key Tyr397 site, a direct measure of target engagement in a cellular context. The IC50 for inhibition of FAK phosphorylation was measured to be between 30 nM and 100 nM in multiple cancer cell lines, including FG, SKOV-3, and PC3.
| Evidence Dimension | IC50 for Cellular p-FAK (Y397) Inhibition |
| Target Compound Data | 30 - 100 nM |
| Comparator Or Baseline | Untreated control cells |
| Quantified Difference | Effective inhibition at nanomolar concentrations |
| Conditions | Whole-cell lysates from various human cancer cell lines (FG, SKOV-3, PC3). |
This confirms the compound is not only biochemically potent but also cell-permeable and active in situ, providing a clear concentration range for effective use in cell-based experiments.
In a functional assay measuring endothelial barrier integrity, the high FAK selectivity of PF-573228 proved critical. Pretreatment with PF-573228 significantly attenuated thrombin-induced barrier disruption, limiting the reduction in transendothelial resistance (TER) to only 40% of that seen with thrombin alone. In stark contrast, the dual FAK/Pyk2 inhibitor PF-562271 did not protect the barrier and appeared to augment the thrombin-induced disruption.
| Evidence Dimension | Thrombin-Induced Reduction in Transendothelial Resistance (TER) |
| Target Compound Data | Attenuated thrombin effect (TER reduction was ~40% of control) |
| Comparator Or Baseline | PF-562271 (dual FAK/Pyk2 inhibitor) augmented the thrombin effect. |
| Quantified Difference | Protective effect with PF-573228 vs. a detrimental effect with PF-562271. |
| Conditions | Human pulmonary artery endothelial cells pretreated with inhibitors, followed by thrombin stimulation. |
For research in vascular biology or inflammation, choosing PF-573228 is critical to avoid obtaining misleading data or opposing biological effects caused by off-target Pyk2 inhibition.
When the research goal is to specifically dissect the role of FAK in cell motility, invasion, or adhesion turnover, the high selectivity of PF-573228 over Pyk2 is essential for generating unambiguous results.
Based on direct comparative evidence, PF-573228 is the appropriate tool for studying the role of FAK in maintaining or restoring endothelial barrier function, as less selective inhibitors may produce confounding or opposite effects.
PF-573228 can be used to probe FAK's role in therapeutic resistance. It has been shown to significantly sensitize pancreatic cancer cells to DR5 agonist-induced apoptosis, suggesting its utility in combination screening workflows.